Malformin C is primarily sourced from the fermentation products of Aspergillus niger and Aspergillus tubingensis. The compound is classified as a cyclic pentapeptide, characterized by its unique structure that contributes to its biological activity. The malformins are categorized into three main sub-groups: Malformin A (with several variants), Malformin B, and Malformin C, with each exhibiting distinct biological effects.
The synthesis of Malformin C has been achieved through various methods, with solid-phase total synthesis being one of the most notable approaches. This method allows for the efficient preparation of the compound and its analogs.
Malformin C has a complex molecular structure characterized by a cyclic arrangement of five amino acids. Its molecular formula is , with a molecular weight of approximately 500.67 g/mol. The structure features:
Spectroscopic techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of Malformin C .
Malformin C exerts its effects primarily through inhibition of cell cycle progression at the G2 checkpoint. This mechanism involves:
The physical properties of Malformin C include:
Chemical properties include:
Malformin C has several promising applications in scientific research:
The ongoing research into Malformin C aims to elucidate further its structure–activity relationships and optimize its therapeutic applications .
Malformin C is a cyclic pentapeptide mycotoxin characterized by a disulfide bond and a unique amino acid sequence. It belongs to the malformin family—fungal metabolites first noted for inducing plant malformations. Unlike other members (e.g., Malformin A), Malformin C exhibits extreme toxicity and diverse pharmacological properties, including antiparasitic and anticancer activities. Despite its potential, clinical translation is limited by a narrow therapeutic index, driving ongoing research into its biosynthesis and structure-activity relationships [1] [5].
Malformin C was first isolated in 1976 from Aspergillus niger by Anderegg et al., who identified it as a novel metabolite through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) [6]. Early studies highlighted its acute toxicity (LD₅₀ = 0.9 mg/kg in mice), distinguishing it from less toxic congeners like Malformin A [5]. By 1977, its antibacterial properties were documented, showing efficacy against Gram-positive and Gram-negative bacteria, though this activity was overshadowed by its potent cytotoxicity [5]. The 2000s marked a resurgence in interest when Malformin C was identified as an inhibitor of the bleomycin-induced G2 checkpoint in Jurkat cells, suggesting anticancer potential [4].
1.2.1. Aspergillus niger and Related Fungal Strains
Malformin C is primarily biosynthesized by terrestrial fungi in the genus Aspergillus. Key producers include:
Biosynthesis Conditions:
Table 1: Natural Producers of Malformin C
Fungal Species | Isolation Source | Key Nutrient Requirements |
---|---|---|
Aspergillus niger | Soil, decaying vegetation | Glucose, peptone, trace metals |
Aspergillus tubingensis | Sand soil (Thailand) | Glucose, aspartic acid, vitamin B₁ |
Marine Aspergillus strains are emerging sources of Malformin C, though reports remain limited. These fungi inhabit extreme niches (e.g., sediments, sponges), which may drive structural diversification:
Malformin C (C₂₃H₃₉N₅O₅S₂; MW 529.7) is a cyclic pentapeptide with the sequence cyclo(D-Cys₁–D-Cys₂–L-Val–D-Leu–L-Leu), featuring a disulfide bond between the two D-cysteine residues [3] [8].
Biosynthetic Pathway:
Table 2: Key Structural Features of Malformin C
Structural Element | Role in Bioactivity | Synthetic Challenges |
---|---|---|
Disulfide bond | Essential for antiparasitic/anticancer activity | Sensitive to reducing environments |
D-amino acids | Resistance to proteolytic degradation | Requires chiral-specific synthesis |
Cyclic backbone | Conformational rigidity | Low solubility in organic solvents |
Synthesis Challenges:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7